Stereochemical Definition: Cis-Racemate with Zero Undefined Stereocenters vs. Single Enantiomers or Undefined Mixtures
The target compound (CAS 174681-82-4) is a defined racemic mixture with two fully assigned stereocenters (2R,3S) and zero undefined stereocenters, as per PubChem computed properties [1]. In contrast, the closest single-enantiomer analog, methyl (2S,3R)-3-ethylpiperidine-2-carboxylate, carries only one enantiomeric form, which may be unsuitable for synthetic routes requiring a racemic intermediate for subsequent resolution or for applications where the racemate's physical properties (e.g., solubility, crystallinity) differ from the single enantiomer [2]. The trans diastereomer (2R,3R or 2S,3S) would exhibit a different spatial orientation of the 3-ethyl and 2-carboxylate groups, altering both NMR spectroscopic signatures and reactivity in diastereoselective transformations .
| Evidence Dimension | Defined vs. Undefined Stereocenter Count |
|---|---|
| Target Compound Data | 2 defined atom stereocenters; 0 undefined atom stereocenters (PubChem CID 165977833) |
| Comparator Or Baseline | Generic methyl piperidine-2-carboxylate (undefined stereochemistry): 0 defined, up to 2 undefined; Single enantiomer methyl (2S,3R)-3-ethylpiperidine-2-carboxylate: 2 defined, 0 undefined but single enantiomer only |
| Quantified Difference | Target compound provides a racemic mixture with fully defined cis-relative stereochemistry, a distinct stereochemical entity compared to single enantiomer or undefined mixtures. |
| Conditions | Computational stereochemistry assignment by PubChem (Cactvs 3.4.8.18) |
Why This Matters
For procurement in stereoselective synthesis where a racemic cis-intermediate is required for subsequent chiral resolution or where the racemate's crystallization behavior differs from the single enantiomer, CAS 174681-82-4 is the only stereochemically defined racemic cis-3-ethylpiperidine-2-carboxylate methyl ester HCl salt that can be ordered without risking undefined stereochemical composition.
- [1] PubChem. Compound Summary for CID 165977833: rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis. Computed Properties: Defined Atom Stereocenter Count. National Center for Biotechnology Information (2025). View Source
- [2] Chem-Space. Methyl (2S,3R)-3-ethylpiperidine-2-carboxylate hydrochloride; CAS 174681-82-4. Catalog entry listing single enantiomer IUPAC name. View Source
